3-(Butan-2-yl)-3-(chloromethyl)oxolane
Description
3-(Butan-2-yl)-3-(chloromethyl)oxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a branched butan-2-yl group and a chloromethyl substituent at the 3-position of the oxolane ring.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-butan-2-yl-3-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-3-8(2)9(6-10)4-5-11-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
CSIJTLAQFXMDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCOC1)CCl |
Origin of Product |
United States |
Biological Activity
3-(Butan-2-yl)-3-(chloromethyl)oxolane, an organic compound classified within the oxolane family, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings, supported by data tables and case studies.
The compound features a chloromethyl group attached to a butan-2-yl substituent on an oxolane ring. Its structure suggests potential reactivity in biological systems, particularly through nucleophilic substitution reactions due to the presence of the chloromethyl group.
Biological Activity Overview
The biological activity of 3-(butan-2-yl)-3-(chloromethyl)oxolane is primarily investigated through its interactions with various biomolecules, including enzymes and receptors. The following sections summarize key findings from research studies.
The exact mechanism of action remains under investigation. However, preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially influencing biochemical pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds within the oxolane class. For instance, derivatives exhibiting structural similarities have shown cytotoxic effects in various cancer cell lines. A notable study reported that certain oxolane derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a promising avenue for further research into 3-(butan-2-yl)-3-(chloromethyl)oxolane's potential as an anticancer agent .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research on related compounds indicates that chloromethyl groups can enhance binding affinity to cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxolane derivatives, including 3-(butan-2-yl)-3-(chloromethyl)oxolane, revealed significant anticancer activity against FaDu cells. The results indicated that the compound's structure played a crucial role in its biological activity, with modifications leading to enhanced cytotoxicity compared to standard treatments like bleomycin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethyl-Substituted Heterocycles
Compounds bearing chloromethyl groups, such as 3-(chloromethyl)pyridine-HCl (), demonstrate significant cytotoxicity and carcinogenicity. For example:
- 3-(Chloromethyl)pyridine-HCl exhibits an LD₅₀ of 0.0756 mM in BALB/c-3T3 cells and is classified as a Level A carcinogen .
- In contrast, chloromethyl-substituted thiazoles (e.g., compounds 8a–8c in ) show moderate cytotoxicity, with yields of 50–58% in synthesis. Their ESI-MS data (m/z 362–412 [M+H]⁺) suggest stability under analytical conditions .
Oxolane (Tetrahydrofuran) Derivatives
Oxolane derivatives with branched alkyl groups, such as tert-butyl (3S,4R)-4-[bis(phenylmethyl)amino]-3-[(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyl]oxolan-3-yl]oxolane-3-carboxylate (), highlight the role of steric hindrance in modulating reactivity.
Key Differences :
- 3-(Butan-2-yl)-3-(chloromethyl)oxolane lacks the bulky tert-butyl group, which may increase its susceptibility to ring-opening reactions.
- The chloromethyl group introduces electrophilic character, enabling alkylation reactions—unlike the ester or carbamate functionalities in derivatives.
Methyl-Substituted Aldehydes and Ketones
Methylated aldehydes like 2-methylbutanal (CAS 96-17-3) and 3-methylbutane (CAS 78-78-4) () share structural motifs with the butan-2-yl group in the target compound. These analogs exhibit volatility and are commonly used in flavor/fragrance industries. While their data are less relevant to reactivity, they underscore the influence of branching on physical properties (e.g., boiling points, solubility) .
Research Findings and Implications
Synthetic Challenges: Chloromethyl-substituted compounds (e.g., ) often require optimized conditions (e.g., catalytic PTSA in benzene for analogous enolate formations) to achieve moderate yields (~50–60%) .
Toxicity Profile : The chloromethyl group’s presence correlates with heightened cytotoxicity (e.g., 3-(chloromethyl)pyridine-HCl’s LD₅₀ of 0.0756 mM) . This suggests that 3-(Butan-2-yl)-3-(chloromethyl)oxolane may require rigorous safety evaluations.
Structural Stability : Oxolanes with bulky substituents () demonstrate enhanced stability, whereas the target compound’s simpler structure may favor reactivity in synthetic applications .
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